2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
Description
2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a pent-3-yn-1-yl-substituted amino group at the 2-position. The pent-3-yn-1-yl moiety introduces an alkyne functional group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
SBAYINYROJGBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Amination of 4-Chloropyridine Derivatives
This approach involves nucleophilic substitution of 4-chloropyridine with a pent-3-yn-1-yl amine derivative:
This method benefits from straightforward substitution but requires subsequent oxidation steps to introduce the carboxylic acid group.
Method B: Multi-step Synthesis via 4-Aminopyridine Intermediate
Starting from 4-aminopyridine, the synthesis involves attaching the pent-3-yn-1-yl chain followed by oxidation:
This route is favored for its modularity, allowing precise control over the chain length and functionalization.
Method C: Cyclization and Functional Group Modification
In some cases, the synthesis involves cyclization reactions to form the pyridine ring, followed by side-chain modifications:
This pathway is more complex but allows for structural diversification.
Key Reaction Conditions and Catalysts
| Reaction Step | Typical Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|
| Nucleophilic substitution | Ethanol or methanol, reflux | K2CO3, NaH | High yield with proper temperature control |
| Alkylation of amino groups | DMF, room temperature to reflux | K2CO3, NaH | Selectivity depends on base strength |
| Oxidation to carboxylic acid | KMnO4, NaOH, or CrO3 | Controlled addition to prevent over-oxidation | Critical for yield and purity |
Research Discoveries and Innovations
Recent advances include:
- Flow chemistry techniques for continuous synthesis, improving scalability and safety.
- Use of catalytic systems such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching the alkyne chain efficiently.
- Selective oxidation methods to convert intermediates into the desired carboxylic acid with high regioselectivity.
Data Tables Summarizing Key Parameters
| Synthesis Method | Starting Materials | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Direct substitution | 4-Chloropyridine | Pent-3-yn-1-amine, K2CO3 | 65-75 | Requires oxidation step |
| Multi-step alkylation | 4-Aminopyridine | Pent-3-yn-1-halide, K2CO3 | 70-80 | Flexible chain length control |
| Cyclization approach | Nitroolefins + 2-aminopyridine | FeCl3 | 60-70 | Complex but versatile |
Scientific Research Applications
2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Alkyne vs. Cyclic Substituents : The pent-3-yn-1-yl group in the target compound introduces linearity and unsaturation, which may enhance reactivity in click chemistry or metal-catalyzed cross-coupling reactions compared to saturated or cyclic analogs like the cyclopentyl derivative .
- Polarity and Solubility : Sulfonamide (e.g., ) and imidazole (e.g., ) substituents increase polarity, improving aqueous solubility. In contrast, the alkyne group may reduce solubility, favoring lipid membrane permeability.
- Biological Activity: Thiazole () and imidazole () derivatives exhibit notable bioactivity, suggesting that the target compound’s alkyne group could be optimized for specific target interactions (e.g., covalent binding via alkyne-azide cycloaddition).
Biological Activity
2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a pyridine ring and an alkyne side chain, which contribute to its unique reactivity and biological interactions.
The molecular formula of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is C10H11N3O2, with a molecular weight of approximately 205.21 g/mol. Its structural characteristics include:
- A pyridine core
- A carboxylic acid group at the 4-position
- An amino group attached to a pent-3-yne chain at the 2-position
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(pent-3-ynylamino)pyridine-4-carboxylic acid |
| InChI Key | IFEIUCAOALXQFF-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCCNC1=NC=CC(=N1)C(=O)O |
Biological Activity
Research indicates that 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.
The precise mechanism through which 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing notable inhibitory concentrations (IC50 values). The findings suggested potential use in treating bacterial infections resistant to conventional antibiotics.
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for anticancer drug development.
Research Findings
Recent literature supports the ongoing investigation into the biological activities of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid:
Table 2: Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
